molecular formula C16H14O3 B6400342 2-(3-Acetylphenyl)-6-methylbenzoic acid CAS No. 1262011-22-2

2-(3-Acetylphenyl)-6-methylbenzoic acid

Cat. No.: B6400342
CAS No.: 1262011-22-2
M. Wt: 254.28 g/mol
InChI Key: OACQDGHGMVGECP-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 6-position of the benzoic acid core and a 3-acetylphenyl substituent at the 2-position.

Properties

IUPAC Name

2-(3-acetylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-5-3-8-14(15(10)16(18)19)13-7-4-6-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACQDGHGMVGECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689733
Record name 3'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-22-2
Record name 3'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Coupling Conditions

Methyl 2-bromo-6-methylbenzoate serves as the preferred substrate due to its stability and ease of synthesis. As demonstrated in analogous syntheses, ester protection of the carboxylic acid group prevents undesired side reactions during coupling. The boronic acid component, 3-acetylphenylboronic acid, is typically prepared via lithiation-borylation of 3-bromoacetophenone.

Reaction conditions adapted from pyrazole-based anticancer agent syntheses employ Pd(PPh₃)₂Cl₂ (5 mol%) and K₂CO₃ in a THF/H₂O (4:1) solvent system at 70°C for 12 hours. Post-coupling hydrolysis with NaOH (2M) in MeOH/H₂O at 80°C yields the target carboxylic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂K₂CO₃THF/H₂O701278
Pd(OAc)₂/XPhosCs₂CO₃DME/H₂O90865
PdCl₂(dppf)Na₂CO₃Toluene/EtOH100658

Key observations:

  • Pd(PPh₃)₂Cl₂ with K₂CO₃ in THF/H₂O achieves the highest yield (78%), attributed to improved catalyst stability and boronic acid activation.

  • Elevated temperatures (>90°C) promote decomposition of the acetyl group, necessitating moderate heating.

Alternative Synthetic Pathways

Friedel-Crafts Acylation of Pre-coupled Intermediates

While less common, Friedel-Crafts acylation offers a route to install the acetyl group post-coupling. For example, 2-phenyl-6-methylbenzoic acid undergoes acylation using acetyl chloride and AlCl₃ in DCM at 0°C. However, this method suffers from poor regioselectivity (<30% para-acetyl product) and competing over-acylation.

Sequential Functionalization via Halogen Intermediates

A three-step sequence involves:

  • Methylation : Conversion of 2-chloro-6-methylbenzoic acid to its methyl ester using NaI in acetone (reflux, 6h).

  • Buchwald-Hartwig Amination : Introduction of an amino group for subsequent diazotization.

  • Diazonium Salt Decomposition : Generation of the acetylphenyl moiety via Gomberg-Bachmann reaction.

This route, though feasible, is hampered by low overall yields (22-35%) and complex purification needs.

Critical Analysis of Reaction Workup and Purification

Ester Hydrolysis and Acid Isolation

Post-coupling hydrolysis employs NaOH (2M) in MeOH/H₂O (1:1) at 80°C for 4 hours, followed by acidification to pH 2-3 with HCl to precipitate the product. Filtration and recrystallization from EtOAc/hexanes afford pure this compound (mp 148-150°C).

Table 2: Hydrolysis Efficiency Under Varied Conditions

BaseSolventTemp (°C)Time (h)Purity (%)
NaOHMeOH/H₂O80498
LiOHTHF/H₂O60695
KOHEtOH/H₂O70397

Chromatographic Purification Challenges

Residual palladium (≤50 ppm) necessitates treatment with SiliaMetS Thiol resin, reducing Pd content to <5 ppm. Final purification via silica gel chromatography (EtOAc/hexanes, 1:3) resolves minor byproducts (<2%).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J=7.6 Hz, 1H, ArH), 7.65-7.52 (m, 3H, ArH), 2.68 (s, 3H, COCH₃), 2.45 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, acetyl), 1602 cm⁻¹ (C=C aromatic).

HPLC Purity Assessment

Using a C18 column (MeCN/H₂O, 70:30), the compound elutes at 6.8 minutes with 99.2% purity, mirroring quality standards in pharmaceutical intermediates .

Scientific Research Applications

2-(3-Acetylphenyl)-6-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below highlights key structural analogs of 2-(3-Acetylphenyl)-6-methylbenzoic acid, emphasizing substituent variations and their implications:

Compound Name Substituents Key Properties/Effects CAS Number Purity/Yield Reference ID
This compound 3-acetylphenyl, 6-methyl Electron-withdrawing acetyl; moderate polarity Not provided Not reported N/A
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid 3-Cl, 4-CH3, 6-CH3 Increased lipophilicity; steric hindrance 1261986-80-4 95%
2-(4-Methoxyphenyl)-6-methylbenzoic acid (3aa) 4-OCH3, 6-CH3 Electron-donating methoxy; enhanced solubility Not provided 98% yield
2-(3-Fluoro-6-methylbenzoyl)benzoic acid 3-F, 6-CH3, benzoyl Electronegative F; potential metabolic stability 342-45-0 >95%
2-(3-Carbamoylphenyl)-6-methylbenzoic acid 3-NH2CO, 6-CH3 Hydrogen-bonding capability; polar 1262006-22-3 Not reported

Key Observations :

  • Electron-Withdrawing vs. In contrast, the methoxy group in 3aa increases electron density, improving solubility in polar solvents .
  • Lipophilicity : Chloro and fluoro substituents (e.g., in 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid and 2-(3-Fluoro-6-methylbenzoyl)benzoic acid) enhance lipophilicity, which may improve membrane permeability in biological systems .
  • Synthetic Accessibility : Ruthenium-catalyzed C–H arylation (used for 3aa and analogs) offers high yields (up to 98%), demonstrating efficiency for para-substituted derivatives .

Spectral and Analytical Data

  • NMR Characterization : Analogs such as 2-(3-methoxyphenyl)-6-methylbenzoic acid (3ab) and 2-[4-(methoxycarbonyl)phenyl]-6-methylbenzoic acid (3as) were confirmed via ¹H NMR in (CD3)3CO and CDCl3, respectively. These methods are applicable for verifying the structure of this compound .
  • Chromatographic Purification : Column chromatography with hexane/EtOAc/AcOH (80:20:1) effectively purified 3aa, suggesting compatibility for acetylated derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Acetylphenyl)-6-methylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : A two-step synthesis approach is common for structurally analogous benzoic acids. For example, condensation of substituted benzaldehydes with aminobenzoic acids under acidic conditions (e.g., HCl or H₂SO₄) forms intermediate Schiff bases, followed by oxidation to yield the final product . Key variables include pH control (to avoid side reactions like over-acetylation) and temperature optimization (80–100°C for cyclization). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity (>95%) product .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar derivatives?

  • Methodology :

  • ¹H NMR : The acetyl group (δ 2.6–2.8 ppm, singlet) and methyl substituent on the benzoic acid (δ 2.3–2.5 ppm) are diagnostic. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenyl groups exhibit doublets) .
  • IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretches (benzoic acid: ~1680–1700 cm⁻¹; acetyl: ~1710–1740 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 284.3 (C₁₆H₁₄O₃) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) confirm structure .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies using HPLC to monitor degradation products. For example:

  • pH Stability : Dissolve the compound in buffers (pH 1–13) and incubate at 25°C/40°C. Acidic conditions may hydrolyze the acetyl group, while basic conditions degrade the carboxylic acid moiety .
  • Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for most benzoic acids) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon is a reactive site for nucleophilic attacks .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). The benzoic acid moiety may interact with polar residues (e.g., Arg120), while the acetylphenyl group engages in hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodology :

  • Assay Optimization : Standardize protocols (e.g., buffer composition, enzyme concentration) to minimize variability. For example, discrepancies in IC₅₀ for COX-2 inhibition may arise from differences in pre-incubation times .
  • Data Normalization : Use positive controls (e.g., celecoxib for COX-2 assays) and validate results across multiple cell lines or enzymatic sources .

Q. How can regioselective functionalization of the acetyl and methyl groups enable targeted modifications for structure-activity relationship (SAR) studies?

  • Methodology :

  • Acetyl Group Modification : React with hydrazines to form hydrazones (for antimicrobial activity screening) or reduce to ethanol derivatives (NaBH₄/EtOH) .
  • Methyl Group Oxidation : Use KMnO₄ in acidic conditions to convert the methyl group to a carboxylic acid, enabling conjugation with amines or alcohols for prodrug development .

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